molecular formula C8H14N2S B1274314 N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine CAS No. 790263-41-1

N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine

Cat. No. B1274314
M. Wt: 170.28 g/mol
InChI Key: RVHCVEZJFGCTCX-UHFFFAOYSA-N
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Description

N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine is a chemical compound that is structurally related to various synthesized diamine derivatives. While the specific compound is not directly mentioned in the provided papers, the related compounds provide insight into the potential characteristics and applications of such molecules. These compounds typically feature an ethane-1,2-diamine backbone with various substituents that can significantly alter their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related diamine compounds involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of a trichloro-substituted ethane-1,1-diamine derivative was achieved by reacting 2-nitroaniline with chloral, which was formed by distillation of chloral hydrate over concentrated H2SO4 . Similarly, another diamine compound was synthesized by reacting neopentyl glycol with phosphorus thio-chloride and 1,2-ethylenediamine . These methods suggest that the synthesis of N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine would likely involve a condensation reaction between a thiophene derivative and a suitable diamine precursor, possibly using a catalyst or specific reaction conditions to ensure selectivity and yield.

Molecular Structure Analysis

The molecular structure of diamine derivatives is often elucidated using spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR, as well as X-ray crystallography . These techniques provide detailed information about the bonding, functional groups, and three-dimensional arrangement of atoms within the molecule. For example, X-ray crystallography revealed that one of the synthesized compounds crystallized in the monoclinic crystal system with specific unit cell parameters . Such structural analyses are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Diamine derivatives can participate in various chemical reactions, depending on their functional groups and substituents. The presence of nitro groups, for instance, can influence the electron density and reactivity of the molecule . The Mannich base derivatives synthesized in one of the studies indicate that these compounds can be further modified to introduce additional functional groups, such as semicarbazone, which can impart specific biological activities . The reactivity of N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine would similarly be influenced by the thiophene and dimethylamino groups, potentially allowing for further functionalization or participation in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of diamine derivatives are influenced by their molecular structure. For example, the crystal structure and thermal properties of a synthesized diamine compound were investigated, revealing good thermal stability and char-forming capability, which are desirable for applications as fire retardants . Theoretical calculations, such as HOMO-LUMO analysis and molecular electrostatic potential (MEP) maps, can provide insights into the chemical hardness, kinetic stability, and reactivity of the molecule . These properties are essential for predicting the behavior of the compound under various conditions and for its potential applications in materials science or pharmaceuticals.

Scientific Research Applications

“N1,N1-Dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine” is a chemical compound with the CAS Number: 790263-41-1 . This compound could potentially be used in various scientific fields due to its chemical properties .

One potential application could be in the field of organic electronics. Compounds with similar structures, such as naphthalene diimides (NDIs), have been shown to possess high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability . These properties make them promising candidates for applications in organic electronics, photovoltaic devices, and flexible displays .

Another potential application could be in the field of supramolecular chemistry. NDIs have been extensively studied due to their potential real-world uses across a wide variety of applications including supramolecular chemistry, sensing, host–guest complexes for molecular switching devices, such as catenanes and rotaxanes, ion-channels, catalysis, and medicine .

  • Nanomaterials : Compounds with similar structures could potentially be used in the synthesis of nanomaterials . Nanomaterials have unique properties that are substantially different from their bulk counterparts, and they can be produced with outstanding magnetic, electrical, optical, mechanical, and catalytic properties . The properties of nanomaterials can be tuned as desired via precisely controlling the size, shape, synthesis conditions, and appropriate functionalization .

  • Organic Chemistry : Dimethylformamide (DMF), a compound with similar properties, is frequently used as an aprotic solvent in chemical transformations . In addition to being an effective polar aprotic solvent, DMF can play three other important roles in organic chemistry. It can be used as a reagent, a catalyst, and a stabilizer .

  • Asymmetric Catalysis : Compounds such as N′-monoalkylated or N′-mono (thio)acylated (N-sulfonyl)-1,2-diphenylethylene-1,2-diamine (TsDPEN) derivatives have been used in asymmetric catalysis . These derivatives have been used as ligands in organometallic complexes for use in asymmetric reduction and oxidation reactions .

  • Chemical Transformations : N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) are amides that can deliver their own H, C, N, and O atoms for the synthesis of a variety of compounds . DMF is a unique chemical since, as well as being an effective polar aprotic solvent, it can play three other important roles in organic chemistry. It can be used as a reagent, a catalyst, and a stabilizer .

properties

IUPAC Name

N,N-dimethyl-1-thiophen-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-10(2)7(6-9)8-4-3-5-11-8/h3-5,7H,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHCVEZJFGCTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397181
Record name N~1~,N~1~-Dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine

CAS RN

790263-41-1
Record name N1,N1-Dimethyl-1-(2-thienyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790263-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~,N~1~-Dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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